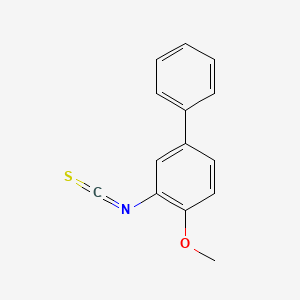![molecular formula C9H5F3N2O2 B1361263 2-(三氟甲基)-1H-苯并[d]咪唑-7-羧酸 CAS No. 6866-57-5](/img/structure/B1361263.png)
2-(三氟甲基)-1H-苯并[d]咪唑-7-羧酸
描述
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a compound that features a trifluoromethyl group attached to a benzimidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making it a valuable component in pharmaceuticals and agrochemicals . The benzimidazole ring is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities .
科学研究应用
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
作用机制
Target of Action
It’s known that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group in the compound may enhance its interaction with its targets . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Biochemical Pathways
It’s known that imidazoles and benzimidazoles are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . They play critical roles in many physiological functions.
Pharmacokinetics
The presence of the trifluoromethyl group may influence these properties, as fluorine polarizes the c−f bond which enhances the bond strength and decreases bond length .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .
生化分析
Biochemical Properties
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, which can influence its binding affinity to target proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. Additionally, 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. By altering the phosphorylation status of key signaling proteins, 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can impact cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the binding affinity of the compound to the enzyme, leading to competitive inhibition. Additionally, 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can induce conformational changes in proteins, affecting their activity and stability . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term studies have shown that 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in biological systems.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity. Understanding the dosage effects is essential for optimizing the therapeutic potential of this compound.
Metabolic Pathways
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other oxidized metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and efflux pumps . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid within tissues is also determined by its lipophilicity and ability to penetrate biological membranes.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.
准备方法
Synthetic Routes and Reaction Conditions
These reactions can be performed using different reagents such as trifluoromethyltrimethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride . The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of trifluoromethylated derivatives .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethylated benzimidazoles and related heterocyclic compounds such as:
- 2-(Trifluoromethyl)benzimidazole
- 2-(Trifluoromethyl)-1H-imidazole
- 2-(Trifluoromethyl)benzoxazole
Uniqueness
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid functional group.
属性
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGKNIWVMZCKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349580 | |
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6866-57-5 | |
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1361201.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)

